molecular formula C21H37ClS B15351373 (Dodecylbenzyl)dimethylsulfonium chloride

(Dodecylbenzyl)dimethylsulfonium chloride

Cat. No.: B15351373
M. Wt: 357.0 g/mol
InChI Key: BLZNZGCJHNDKNY-UHFFFAOYSA-M
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Description

(Dodecylbenzyl)dimethylsulfonium chloride: is a quaternary ammonium compound with the molecular formula C21H37SCl . It is known for its surfactant properties and is used in various industrial and scientific applications.

Synthetic Routes and Reaction Conditions:

  • Quaternization Reaction: The compound can be synthesized through the quaternization of dodecylbenzylamine with methyl chloride under anhydrous conditions.

  • Phase Transfer Catalysis: This method involves using a phase transfer catalyst to facilitate the reaction between dodecylbenzylamine and methyl chloride in a biphasic system.

Industrial Production Methods:

  • Batch Process: The compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

  • Continuous Process: In some industrial setups, a continuous process may be employed to ensure a steady production of the compound.

Chemical Reactions Analysis

(Dodecylbenzyl)dimethylsulfonium chloride: undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form dodecylbenzyl dimethylsulfonium peroxide .

  • Reduction: Reduction reactions are less common but can be achieved under specific conditions.

  • Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, to form corresponding salts.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.

  • Reduction: Reducing agents like lithium aluminum hydride may be employed.

  • Substitution: Halide salts (e.g., sodium bromide) are used for anion exchange reactions.

Major Products Formed:

  • Oxidation: Dodecylbenzyl dimethylsulfonium peroxide.

  • Reduction: Reduced forms of the compound.

  • Substitution: Bromide or iodide salts of the compound.

Scientific Research Applications

(Dodecylbenzyl)dimethylsulfonium chloride: has a wide range of applications in scientific research, including:

  • Chemistry: Used as a phase transfer catalyst in organic synthesis.

  • Biology: Employed in the study of cell membranes and membrane-active compounds.

  • Medicine: Investigated for its potential antimicrobial properties.

  • Industry: Utilized in the formulation of surfactants and emulsifiers in various products.

Mechanism of Action

(Dodecylbenzyl)dimethylsulfonium chloride: is compared with other similar compounds, such as benzalkonium chloride and cetyltrimethylammonium bromide . While these compounds share similar surfactant properties, dodecylbenzyl)dimethylsulfonium chloride is unique in its long alkyl chain , which provides enhanced solubility and stability.

Comparison with Similar Compounds

  • Benzalkonium chloride

  • Cetyltrimethylammonium bromide

  • Dodecyltrimethylammonium chloride

Properties

Molecular Formula

C21H37ClS

Molecular Weight

357.0 g/mol

IUPAC Name

dimethyl(1-phenyltridecyl)sulfanium;chloride

InChI

InChI=1S/C21H37S.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-21(22(2)3)20-17-14-13-15-18-20;/h13-15,17-18,21H,4-12,16,19H2,1-3H3;1H/q+1;/p-1

InChI Key

BLZNZGCJHNDKNY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC(C1=CC=CC=C1)[S+](C)C.[Cl-]

Origin of Product

United States

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